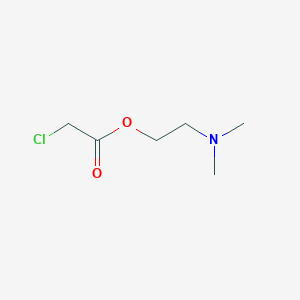
2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of a similar compound, “2-(3-Chlorophenyl)ethylamine”, has been reported. It has a molecular weight of 155.625 and its IUPAC Standard InChI is InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(3-Chlorophenyl)ethylamine” is reported to be a liquid at room temperature . Another compound, “4-Chlorophenylboronic acid”, has a molecular weight of 156.37 g/mol .Applications De Recherche Scientifique
Chemical Synthesis and Intermediates
Rearrangement and Synthesis of Quinazolinediones
2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one acts as an intermediate in the synthesis of quinazolinediones, which are generated through reactions with m-chloroperbenzoic acid. This process involves the formation and rearrangement of isocyanate carboxamide intermediates (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Formation of Benzoxazines
Studies have explored the formation mechanisms of various benzoxazines, including derivatives of 4H-3,1-benzoxazin-4-one, using tagged atoms and isotopic labels to understand the role of specific atoms in the process (Gromachevskaya, Arustamova, Sakhabutdinov, & Kul'nevich, 1988).
Structural and Vibrational Investigations
- Vibrational Properties and Structural Analysis: The structural and vibrational properties of 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one and its derivatives have been extensively studied. These studies include computational analyses of bond orders, charge transfers, stabilization energies, and vibrational frequencies, offering insights into the physical and chemical characteristics of these compounds (Castillo, Romano, Raschi, & Brandán, 2015).
Antimicrobial Applications
- Synthesis for Antimicrobial Activity: Derivatives of 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one have been synthesized and tested for antimicrobial properties. These studies involve the creation of various aromatic substitutions to evaluate their effectiveness against microbial threats (Askar, Mohammed, & Abdalgane, 2018).
Medicinal Chemistry Applications
Potential HIV-1 Reverse Transcriptase Inhibitors
Research into the potential of 4H-3,1-benzoxazin-4-one derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase has been conducted. This involves exploring the synthesis and biological activity of analogs, indicating its role in medicinal chemistry applications (Hamed, 2004).
Antioxidant and Antitumor Activities
The evaluation of 4H-3,1-benzoxazin-4-one derivatives for their antioxidant and antitumor activities has been explored, highlighting the potential therapeutic applications of these compounds in cancer and other diseases (El-Moneim, El‐Deen, & El-Fattah, 2011).
Crystallographic Analysis
- Crystal Structure Investigations: The crystal structure of certain 3,4-dihydro-2H-1,4-benzoxazine compounds, including derivatives similar to 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one, has been analyzed. This research provides valuable information on the molecular conformation and intermolecular interactions of these compounds (Chaudhuri, Helliwell, & Kundu, 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(17)18-13/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJISSPNMTCZNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351534 | |
| Record name | 2-(3-Chloro-phenyl)-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one | |
CAS RN |
35067-68-6 | |
| Record name | 2-(3-Chloro-phenyl)-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chlorophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B3051538.png)








